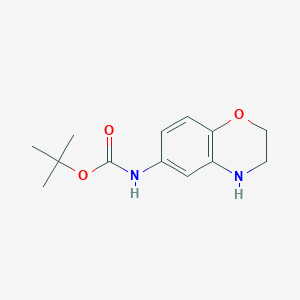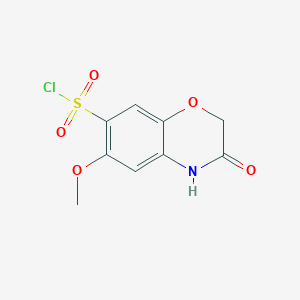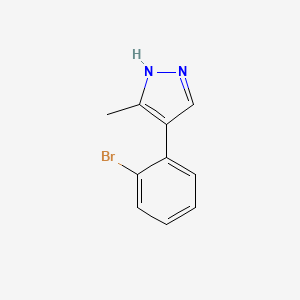![molecular formula C7H10BrN3 B1381998 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1379357-77-3](/img/structure/B1381998.png)
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
“3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine” is a compound with the CAS Number: 1379357-77-3 . It has a molecular weight of 216.08 . The IUPAC name for this compound is 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine . The Inchi Code for this compound is 1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2 .
Molecular Structure Analysis
The molecular structure of “3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine” can be represented by the Inchi Code 1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2 .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine exhibit significant antimicrobial activity. A study by Demchenko et al. (2021) explored the synthesis of these derivatives and evaluated their effectiveness against strains of gram-positive and gram-negative bacteria, as well as yeast fungi. They found that certain derivatives, such as 3-[(41-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide, displayed activity more potent than some reference drugs like Cefixime and Linezolid (Demchenko et al., 2021).
Herbicidal Activity
Wang et al. (2007) synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones and evaluated them for herbicidal activities against plants like rape and barnyard grass. They discovered moderate herbicidal activity in some compounds, suggesting potential applications in agriculture (Wang et al., 2007).
Anticonvulsant Activity
Piao et al. (2012) synthesized 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives, starting from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one. Their study evaluated the anticonvulsant activity of these compounds using tests like maximal electroshock (MES), showing that some derivatives, such as 3k, exhibited significant anticonvulsant activity (Piao et al., 2012).
Anxiolytic Activity
Demchenko et al. (2020) explored the synthesis and anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. They found that these compounds displayed anticonvulsant and anxiolytic activity, suggesting potential therapeutic applications in treating anxiety disorders (Demchenko et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-10-9-6-4-2-1-3-5-11(6)7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFKXLYHPYMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



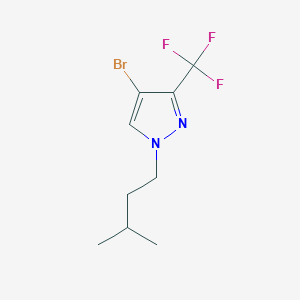
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
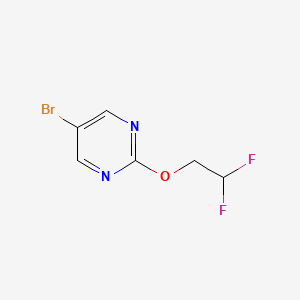
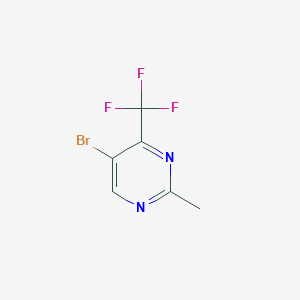
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)
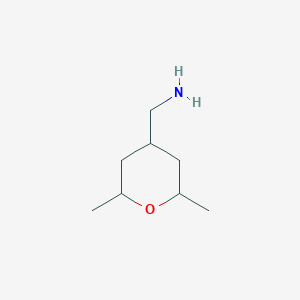
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
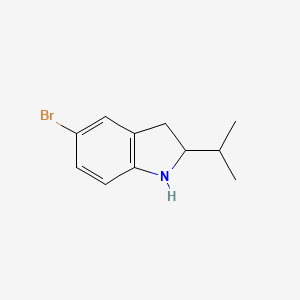
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
